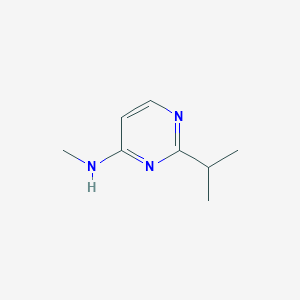

2-Isopropyl-N-methylpyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-methyl-2-propan-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3/c1-6(2)8-10-5-4-7(9-3)11-8/h4-6H,1-3H3,(H,9,10,11) |

InChI Key |

VGFZYZVZFOIITP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Isopropyl N Methylpyrimidin 4 Amine Analogues

Established Synthetic Routes for Pyrimidin-4-amines

The construction of the pyrimidin-4-amine core can be achieved through various established synthetic strategies. These methods range from the modification of a pre-existing pyrimidine (B1678525) ring to the de novo construction of the heterocyclic system from acyclic precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for functionalizing pyrimidines, which are electron-deficient heterocycles. nih.govmdpi.com This π-deficiency facilitates the attack of nucleophiles, particularly at the 2-, 4-, and 6-positions, which are electronically analogous to the ortho and para positions of nitrobenzene. wikipedia.orgstackexchange.com The reaction typically involves the displacement of a suitable leaving group, most commonly a halogen, by a nucleophile.

In the context of synthesizing pyrimidin-4-amine analogues, a common precursor is a 4-chloropyrimidine. The reaction with an appropriate amine, such as methylamine for the N-methyl functionality, proceeds via a high-energy intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate, and thus the reaction's feasibility, is enhanced by the pyrimidine ring's nitrogen atoms, which can delocalize the negative charge. stackexchange.com

For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the substitution generally occurs selectively at the 4-position first. stackexchange.comsemanticscholar.org This regioselectivity is a well-documented phenomenon in pyrimidine chemistry, making SNAr a reliable tool for introducing the C4-amino group. stackexchange.com To overcome the deactivating effect of the first amino group introduction, which can make the second substitution more difficult, activating groups can be employed. For instance, an N-nitroso group can be temporarily introduced to activate the chloropyrimidine towards a second nucleophilic substitution, after which the nitroso group can be easily removed. thieme-connect.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidines

| Starting Material | Nucleophile | Product | Key Features |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Primary Amine | 2-Chloro-N-substituted-pyrimidin-4-amine | Regioselective substitution at C4 position. stackexchange.com |

| 4,6-Dichloropyrimidine | Various Amines | 6-Chloro-N-substituted-pyrimidin-4-amine | N-nitroso group used to activate the ring for the second substitution. thieme-connect.com |

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, offering high efficiency and broad functional group tolerance. nih.gov

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, frequently used to introduce alkyl or aryl substituents onto a heterocyclic core. semanticscholar.org To synthesize 2-substituted pyrimidines, a 2-halopyrimidine (e.g., 2-chloropyrimidine) is coupled with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov

For the synthesis of a 2-isopropyl analogue, a 2-chloropyrimidine derivative could theoretically be coupled with isopropylboronic acid. However, direct Suzuki couplings with sterically hindered secondary alkylboronic acids can be challenging. An alternative and often more successful approach involves the coupling of a 2-chloropyrimidine with an aryl or vinyl boronic acid, followed by subsequent chemical transformations to yield the desired isopropyl group. The regioselectivity of Suzuki couplings on polyhalogenated pyrimidines is a key consideration. For instance, in 2,4-dichloropyrimidine, the initial Suzuki coupling preferentially occurs at the more reactive C4 position. mdpi.comsemanticscholar.orgnih.gov Therefore, to achieve substitution at the C2 position, the C4 position must either be blocked or already functionalized.

Table 2: Suzuki Coupling for Pyrimidine Functionalization

| Pyrimidine Substrate | Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-phenylpyrimidine | Good to Excellent semanticscholar.org |

| 2,4-Dichloropyrimidine | Various aryl boronic acids | Pd(PPh₃)₄ / K₂CO₃ (Microwave) | 2-Chloro-4-arylpyrimidines | Good to Excellent mdpi.com |

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds in modern organic synthesis. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine is exceptionally well-suited for the synthesis of N-substituted pyrimidin-4-amines. nih.govyoutube.com The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine product. wikipedia.orglibretexts.orgyoutube.com

To install the N-methylamino group at the C4 position, a 4-chloropyrimidine precursor would be reacted with methylamine. The success of the Buchwald-Hartwig amination hinges on the choice of ligand, base, and catalyst. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate the catalytic cycle and improve reaction yields. nih.govyoutube.com This methodology is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for late-stage functionalization in complex syntheses. mdpi.com Nickel-based catalyst systems have also been developed as a more economical alternative to palladium for certain Buchwald-Hartwig aminations involving pyrimidinyl tosylates. nwnu.edu.cn

Table 3: Buchwald-Hartwig Amination for the Synthesis of N-Arylpyrimidin-2-amines

| Aryl Halide | Amine | Catalyst | Ligand | Base | Yield |

|---|---|---|---|---|---|

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various aryl amines | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | 27-82% nih.gov |

| 2-Iodo-4-chloropyrrolopyridine | Secondary amine | XPhos Pd G2 | XPhos | K₃PO₄ | Not specified mdpi.com |

De novo synthesis of the pyrimidine ring through cyclization is a classic and highly versatile strategy. wikipedia.org The most common approach involves the condensation of a three-carbon component (a β-dicarbonyl compound or its equivalent) with a nitrogen-carbon-nitrogen (N-C-N) fragment, such as an amidine, guanidine, or urea. wikipedia.orgmdpi.com

To synthesize a 2-isopropyl-substituted pyrimidine, isobutyramidine would be the required N-C-N component. This amidine can be condensed with a variety of β-dicarbonyl compounds to generate different substitution patterns on the pyrimidine ring. For example, reaction with an acetoacetate derivative can lead to the formation of a 2-isopropyl-4-methyl-6-hydroxypyrimidine. google.com This foundational method allows for the direct incorporation of the desired C2 substituent from an acyclic precursor. The reaction is typically carried out under basic or acidic conditions to facilitate the condensation and subsequent cyclization/dehydration steps.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. thieme-connect.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrimidine scaffolds. organic-chemistry.orgbenthamdirect.com

The Biginelli reaction is a well-known MCR for pyrimidine synthesis, though it typically yields dihydropyrimidines. nih.gov More contemporary MCRs provide direct access to fully aromatic pyrimidines. For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by ZnCl₂, can produce various 4,5-disubstituted pyrimidines. organic-chemistry.org Another approach involves the reaction of ketones, aldehydes, or esters with amidines in the presence of an iron(II)-complex to yield diverse pyrimidine derivatives. organic-chemistry.org These reactions are highly modular, allowing for the rapid generation of libraries of structurally diverse pyrimidines by simply varying the starting components. thieme-connect.comrsc.org This approach is particularly attractive for medicinal chemistry applications where rapid lead optimization is crucial. thieme-connect.com

Cross-Coupling Reactions in Pyrimidine Synthesis

Precursor Synthesis and Intermediate Derivatization

The construction of the target aminopyrimidine scaffold begins with the synthesis of reactive intermediates, most notably halogenated pyrimidines, which serve as versatile electrophiles for subsequent nucleophilic substitution reactions.

Halogenated pyrimidines are critical precursors for the synthesis of aminopyrimidine derivatives. The most common intermediate for this purpose is 4-chloro-2-isopropylpyrimidine. The synthesis of this intermediate typically starts from a corresponding hydroxypyrimidine, which undergoes a chlorination reaction.

A widely used method for this transformation is the treatment of the corresponding 4-hydroxypyrimidine with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). For instance, 6-hydroxy-2-isopropyl-4-methylpyrimidine can be effectively converted to 4-chloro-2-isopropyl-6-methylpyrimidine by heating in neat phosphorus oxychloride. After the reaction, excess POCl₃ is removed by distillation, and the product is isolated, often in high yield. This method is broadly applicable to a variety of substituted hydroxypyrimidines. Other chlorinating agents, such as phosgene in the presence of a tertiary amine base, can also be employed for this conversion.

The general reaction is as follows: 2-isopropylpyrimidin-4-ol + POCl₃ → 4-chloro-2-isopropylpyrimidine

These chlorination reactions convert the hydroxyl group, a poor leaving group, into a chloride, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.

The introduction of the N-methylamino group at the C4 position of the pyrimidine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this step, the halogenated intermediate, such as 4-chloro-2-isopropylpyrimidine, is reacted with the desired amine, in this case, methylamine.

The reactivity of the C4 position in 4-chloropyrimidines is enhanced by the electron-withdrawing nature of the ring nitrogen atoms, making it susceptible to attack by nucleophiles. The reaction can often proceed by simply heating the chloropyrimidine with an excess of the amine in a suitable solvent. The excess amine also serves to neutralize the hydrochloric acid generated during the reaction. Alternatively, a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can be added to act as an acid scavenger.

For example, the reaction of 4-chloro-2-isopropyl-6-methylpyrimidine with aniline (B41778) in dimethylformamide (DMF) at elevated temperatures (e.g., 90 °C) yields the corresponding N-phenylpyrimidin-4-amine. Similar conditions can be applied for the reaction with methylamine to produce analogues of the target compound.

Optimization of Synthetic Pathways for 2-Isopropyl-N-methylpyrimidin-4-amine Analogues

Optimizing the synthesis of this compound analogues involves a systematic evaluation of reaction parameters to maximize yield, minimize side products, and ensure process scalability and sustainability. Key areas of focus include the choice of solvent, reaction temperature, and the use of catalysts.

The choice of solvent can significantly impact the rate and outcome of the amination of pyrimidine halides. The SNAr reaction mechanism involves the formation of a charged intermediate (a Meisenheimer complex), which is stabilized by polar solvents.

Polar Aprotic Solvents : Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used. They effectively solvate the reactants and intermediates without interfering with the nucleophile, often leading to faster reaction rates.

Alcohols : Protic solvents like 2-propanol and ethanol can also be used. While they can solvate the reactants, they may also engage in hydrogen bonding with the amine nucleophile, potentially reducing its reactivity. However, in some cases, particularly in acid-catalyzed aminations, alcohols are the preferred medium.

Water : As a green solvent, water has been explored for the amination of chloropyrimidines. Reactions in water, often in the presence of a base like potassium fluoride (KF), can be highly efficient and environmentally friendly.

Temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through competing reactions like hydrolysis of the starting material. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity.

| Solvent | Type | Typical Reaction Temperature | Key Advantages | Potential Issues |

|---|---|---|---|---|

| DMF | Polar Aprotic | 80-120 °C | Good solubility of reactants, accelerates SNAr | High boiling point, can be difficult to remove |

| 2-Propanol | Polar Protic | Reflux | Good solvent for many pyrimidines, lower toxicity | Can lead to solvolysis side products |

| Acetonitrile | Polar Aprotic | Reflux | Facilitates reaction, easier to remove than DMF | Lower boiling point may require longer reaction times |

| Water | Polar Protic | 80-100 °C | Environmentally benign ("Green"), cost-effective | Solubility of organic substrates can be low |

While many aminations of activated chloro-pyrimidines proceed thermally, less reactive substrates or more complex amines may require catalytic activation. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds.

This methodology involves a palladium catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction. Bidentate phosphine ligands like Xantphos are often effective for the amination of 2-chloropyrimidines. These catalyst systems are particularly useful for coupling with less nucleophilic amines or when milder reaction conditions are required.

For certain substrates, acid catalysis can also be employed. The addition of a small amount of a strong acid like hydrochloric acid (HCl) can protonate a ring nitrogen of the pyrimidine, further activating the ring towards nucleophilic attack. However, this approach must be carefully controlled, as excess acid will protonate the amine nucleophile, rendering it non-nucleophilic, and can promote competing hydrolysis of the chloropyrimidine.

| Catalyst System | Reaction Type | Key Components | Typical Substrates |

|---|---|---|---|

| None (Thermal) | SNAr | Solvent, Base (e.g., K₂CO₃) | Activated chloropyrimidines with strong amine nucleophiles |

| Buchwald-Hartwig | Pd-catalyzed Cross-Coupling | Pd source (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Less activated chloro- or bromopyrimidines, wide range of amines |

| Acid Catalysis | Acid-Promoted SNAr | Protic Acid (e.g., HCl) | Amination with anilines in protic solvents |

Advanced Synthetic Considerations

Modern synthetic chemistry emphasizes efficiency, sustainability, and novelty. In the context of this compound analogues, several advanced strategies can be considered.

One-Pot Syntheses : Combining multiple reaction steps into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. For example, a one-pot procedure could involve the initial formation of the pyrimidine ring followed by in-situ chlorination and subsequent amination. nih.govrsc.org

Flow Chemistry : Continuous flow synthesis offers advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.orgfigshare.comvapourtec.comacs.orgmdpi.com The synthesis of aminopyrimidines has been successfully adapted to flow systems, where reagents are pumped through heated reactors, often containing immobilized catalysts or scavengers to simplify purification. acs.orgfigshare.comacs.org

Green Chemistry Approaches : The principles of green chemistry are increasingly being applied to heterocyclic synthesis. kuey.netrasayanjournal.co.inresearchgate.netnih.govkuey.net This includes the use of environmentally benign solvents like water or ethanol, energy-efficient methods such as microwave or ultrasound-assisted synthesis, and the development of recyclable catalysts to minimize environmental impact. kuey.netrasayanjournal.co.inresearchgate.netnih.govkuey.net These methods can lead to shorter reaction times, higher yields, and a more sustainable manufacturing process. kuey.netrasayanjournal.co.inkuey.net

Stereoselective Synthesis of Pyrimidine Derivatives

The creation of chiral pyrimidine derivatives is of paramount importance as the three-dimensional arrangement of substituents can profoundly influence biological activity. Asymmetric synthesis provides a direct pathway to enantiomerically enriched compounds, avoiding the need for chiral resolution of racemic mixtures. Several modern catalytic methods have been developed for the enantioselective functionalization of the pyrimidine core or its precursors.

One notable approach involves the rhodium-catalyzed asymmetric allylation of pyrimidines. This method allows for the direct introduction of a chiral allyl group onto the pyrimidine ring system, creating a stereocenter. For instance, the reaction of various pyrimidines with achiral allylic carbonates in the presence of a chiral rhodium-diphosphine catalyst can yield α-chiral acyclic pyrimidine nucleosides with high regioselectivity and enantioselectivity acs.org. While this specific example focuses on nucleoside analogues, the underlying principle of transition-metal catalyzed asymmetric allylation can be conceptually extended to other pyrimidine derivatives.

Another powerful strategy for introducing chirality is the asymmetric cyclopropanation of vinylpyrimidines. This reaction, often catalyzed by chiral copper or rhodium complexes, allows for the construction of a chiral cyclopropane ring attached to the pyrimidine core. For example, the reaction of N1-vinylpyrimidines with phenyliodonium ylides in the presence of a chiral catalyst can deliver pyrimidine-substituted diester D–A cyclopropanes in high yields and with excellent enantiomeric excess rsc.org. These chiral cyclopropane-containing pyrimidines can then serve as versatile intermediates for further synthetic transformations.

The following table summarizes key findings from studies on the stereoselective synthesis of pyrimidine derivatives, highlighting the catalyst, substrates, and stereochemical outcomes.

| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| [Rh(COD)Cl]₂ / Chiral Diphosphine | Pyrimidines and Allylic Carbonates | Chiral Acyclic Pyrimidine Nucleosides | up to 95 | up to 99 | acs.org |

| Chiral Copper Catalyst | N1-Vinylpyrimidines and Phenyliodonium Ylides | Chiral Pyrimidine-Substituted Cyclopropanes | up to 97 | up to 99 | rsc.org |

Deuteration Strategies for Metabolic Stability Studies of Isopropyl Moieties

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. The isopropyl group, while often beneficial for receptor binding, can be susceptible to metabolic oxidation by cytochrome P450 enzymes. A common strategy to enhance metabolic stability is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen.

The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can lead to a significant kinetic isotope effect (KIE). This effect slows the rate of bond cleavage in metabolic reactions, thereby reducing the rate of metabolism at that specific position researchgate.netjuniperpublishers.com. For an isopropyl group, the methine (CH) and methyl (CH₃) positions are potential sites for oxidative metabolism.

Modern synthetic methodologies allow for the site-specific and degree-controlled deuteration of alkyl groups. One such method is the copper-catalyzed redox-neutral deacylative deuteration. This approach utilizes a ketone as a traceless activating group to facilitate the introduction of deuterium at specific positions within an alkyl chain nih.govorganic-chemistry.org. For instance, a ketone precursor can be strategically synthesized to allow for the introduction of deuterium at the methine or methyl positions of what will become the isopropyl group. The use of D₂O as the deuterium source makes this an attractive and practical method nih.govorganic-chemistry.org.

The general strategy involves the following conceptual steps:

Identification of Metabolic Hotspots: Initial metabolic studies on the non-deuterated analogue are performed to identify the primary sites of oxidation on the isopropyl group.

Design of Deuterated Analogue: Based on the metabolic data, a deuterated version of the molecule is designed where hydrogen atoms at the labile positions are replaced with deuterium.

Chemical Synthesis: A synthetic route is developed to incorporate deuterium at the desired positions. This often involves the use of deuterated starting materials or site-selective deuteration reactions.

The impact of deuteration on metabolic stability can be quantified by in vitro experiments using liver microsomes or recombinant enzymes. The following table illustrates hypothetical comparative metabolic stability data for a generic isopropyl-containing pyrimidine and its deuterated analogues.

| Compound | Site of Deuteration | In Vitro Half-life (t½, min) | Relative Stability Increase |

| Parent Compound | None | 30 | 1.0x |

| Analogue 1 | Isopropyl-methine (CD) | 90 | 3.0x |

| Analogue 2 | Isopropyl-methyls (CD₃)₂ | 60 | 2.0x |

| Analogue 3 | Perdeuterated Isopropyl | 120 | 4.0x |

By strategically employing deuteration, the metabolic liabilities of the isopropyl moiety in this compound analogues can be addressed, potentially leading to compounds with improved pharmacokinetic properties and a more favorable therapeutic window.

Molecular Targets and Biological Activities of 2 Isopropyl N Methylpyrimidin 4 Amine and Its Derivatives

Enzyme Inhibition Profiles

Derivatives based on the 2-aminopyrimidine (B69317) core have demonstrated significant inhibitory activity against a diverse array of enzymes, playing crucial roles in cellular signaling, DNA repair, and inflammatory processes. The structural versatility of this scaffold allows for fine-tuning of selectivity and potency, leading to the development of highly targeted therapeutic agents.

Deubiquitinating Enzyme Inhibition (e.g., USP1/UAF1)

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a critical regulator of the DNA damage response, making it a promising target for anticancer therapies. A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.

One of the most notable compounds from this class is ML323. It is a highly potent and selective inhibitor of USP1/UAF1, and its discovery has established the druggability of this deubiquitinase complex. ML323 and related analogues have been shown to potentiate the cytotoxicity of platinum-based anticancer drugs in non-small cell lung cancer and osteosarcoma cells. The mechanism of action involves attenuating the deubiquitylation of key DNA repair proteins like PCNA and FANCD2. Research has demonstrated a strong correlation between the half-maximal inhibitory concentration (IC50) values for USP1/UAF1 inhibition and the cellular activity of these compounds, such as increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cancer cell survival.

Table 1: USP1/UAF1 Inhibition by Pyrimidine (B1678525) Derivatives

| Compound | USP1/UAF1 IC50 (nM) |

|---|---|

| ML323 (70) | 20 |

| Analogue 71 | 180 |

| Analogue 76 | 180 |

Data sourced from studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Janus Kinase (JAK) Family Inhibition (e.g., JAK2)

The Janus kinase (JAK) family, particularly JAK2, is a key component of signaling pathways that regulate hematopoiesis. Mutations in JAK2 are associated with myeloproliferative neoplasms (MPNs), making it a significant target for therapeutic intervention. A series of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been developed as selective JAK2 inhibitors.

Systematic exploration of the structure-activity relationship, based on a 2-aminopyrimidine scaffold, led to the discovery of highly potent and selective JAK2 inhibitors. For instance, compound 13ac demonstrated excellent potency against the JAK2 kinase, as well as in cell-based assays using SET-2 and Ba/F3V617F cells, which have high expression of the JAK2V617F mutation. The 2-aminopyrimidine core serves as a novel hinge-binding motif for these small-molecule ATP-competitive inhibitors. Type I JAK2 inhibitors like fedratinib, which is based on a pyrimidine structure, bind to the active conformation of the kinase domain.

Table 2: JAK2 Inhibition by Pyrimidine Derivatives

| Compound | JAK2 Kinase IC50 (nM) | SET-2 Cell IC50 (nM) | Ba/F3V617F Cell IC50 (nM) |

|---|---|---|---|

| 13ac | 3 | 11.7 | 41 |

| Fedratinib | 3 | - | - |

Data represents selected pyrimidine-based JAK2 inhibitors.

Phosphodiesterase (PDE) Inhibition (e.g., PDE2A)

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. While various heterocyclic compounds are known to inhibit PDEs, specific research on 2-aminopyrimidine derivatives as PDE inhibitors is less prevalent in the available literature. However, structurally related aminopyridine derivatives have been successfully developed as potent inhibitors of phosphodiesterase type 4 (PDE4). This suggests that the broader class of aminopyrimidines could potentially be explored for activity against the PDE superfamily.

Inhibition of DNA Synthesis Enzymes

Pyrimidine derivatives can interfere with DNA synthesis through various mechanisms, either directly or by targeting regulatory enzymes. Pyrimidines are fundamental building blocks of DNA, and their analogues can disrupt DNA synthesis and cell division, leading to cell death. nih.gov For example, 5-bromo-2′-deoxyuridine (BrdU) is an anticancer agent that inhibits DNA synthesis by being incorporated into DNA during replication. nih.gov

Furthermore, pyrimidine nucleotide analogues that lack the 2-keto group have been found to be inhibitors of DNA polymerase activity. oup.com These analogues are not accepted as substrates by polymerases and can block the formation of the activated state required for chain elongation. oup.com Additionally, lipophilic pyrimidine nucleosides have been identified as effective inhibitors of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme involved in removing Topoisomerase 1-DNA adducts. mdpi.com The compound 2′,3′,5′-Tri-O-benzoyl-5-iodouridine was found to be a particularly strong inhibitor of Tdp1 with an IC50 of 0.6 μM. mdpi.com

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and are overexpressed in many cancers. rsc.org Pyrimidine derivatives have emerged as a promising scaffold for the development of selective COX-2 inhibitors, which could offer anti-inflammatory and anticancer benefits with potentially fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.comnih.gov

Studies have identified pyrimidine-based compounds that exhibit high selectivity for COX-2 over COX-1. mdpi.com For example, specific pyrimidine derivatives, designated L1 and L2 in one study, showed dose-dependent inhibition of inflammatory cell growth and reduced levels of reactive oxygen species, confirming their antioxidant properties. mdpi.comnih.gov The IC50 values for COX-2 inhibition by these compounds were found to be comparable to the established COX-2 inhibitor, meloxicam. mdpi.com

Table 3: COX Inhibition by Pyrimidine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| L1 | 10.32 | 0.20 |

| L2 | 8.84 | 0.18 |

| Meloxicam (Reference) | 18.00 | 0.16 |

| Piroxicam (Reference) | 1.10 | 10.00 |

Data sourced from a study on the anti-inflammatory properties of pyrimidine derivatives. mdpi.com

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are the primary therapy for managing the symptoms of Alzheimer's disease. acs.org Various 2,4-disubstituted pyrimidine derivatives have been designed and evaluated as cholinesterase inhibitors. researchgate.net

Structure-activity relationship studies have shown that modifying the substituents at the C-2 and C-4 positions of the pyrimidine ring can significantly affect inhibitory potency and selectivity. researchgate.net One study identified N-benzyl-2-thiomorpholinopyrimidin-4-amine as a potent inhibitor of both AChE and BChE. researchgate.net Other research has focused on creating multi-target compounds, where a 2-aminopyrimidine moiety is linked to other aromatic groups, resulting in compounds with nanomolar inhibitory constants (Ki) for both enzymes. acs.orgacs.org

Table 4: Cholinesterase Inhibition by a Pyrimidine Derivative

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | Acetylcholinesterase (AChE) | 0.33 |

| Butyrylcholinesterase (BChE) | 2.30 |

Data from a study on 2,4-disubstituted pyrimidines as cholinesterase inhibitors. researchgate.net

Receptor Modulation

Histamine (B1213489) H3 Receptor Agonism

There are no available scientific studies or data to indicate that 2-Isopropyl-N-methylpyrimidin-4-amine acts as an agonist for the Histamine H3 receptor. Research on the interaction of this specific compound with histamine receptors has not been published. While other pyrimidine-based compounds have been investigated as ligands for histamine receptors, this activity has not been documented for this compound. researchgate.netnih.govnih.gov

Antimicrobial Efficacy

Antibacterial Activities

No published research could be found that investigates the antibacterial properties of this compound. Although various pyrimidine derivatives have demonstrated antibacterial effects, the efficacy of this particular compound against bacterial pathogens has not been reported. researchgate.netlstmed.ac.ukresearchgate.net

Pesticidal Applications and Related Bioactivities

The pyrimidine ring is also a core component of some pesticides. The well-known organophosphate insecticide diazinon (B1670403), for example, contains a pyrimidine ring.

Insecticidal Activity

Diazinon itself is an insecticide used to control a variety of insects on agricultural crops and for other applications. iiab.me Its mode of action involves the inhibition of the enzyme acetylcholinesterase. One of the metabolites of diazinon is 2-isopropyl-6-methyl-4-hydroxypyrimidine. inchem.orgiiab.me This metabolite is structurally related to this compound, though it possesses a hydroxyl group at the 4-position instead of an N-methylamine group and an additional methyl group at the 6-position. While the insecticidal activity of diazinon is well-established, the specific biological activity of its metabolites, including their potential insecticidal properties, is less characterized. The primary insecticidal effect is attributed to the parent compound, diazinon.

Herbicidal Activity

Certain amine-containing compounds are utilized as herbicides. For example, 2,4-D is a widely used herbicide that is often formulated as an amine salt to improve its solubility and application properties. epa.gov These herbicides typically function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible broadleaf weeds. labelsds.com While this compound contains an amine group, its structural similarity to known herbicides is not close enough to predict its herbicidal activity without experimental testing. The presence of the pyrimidine ring and the specific substituents would dictate its interaction with biological targets in plants.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of the Isopropyl Group on Biological Activity and Selectivity

The isopropyl group at the 2-position of the pyrimidine (B1678525) ring plays a significant role in modulating the biological activity and selectivity of 2-Isopropyl-N-methylpyrimidin-4-amine. Its size, shape, and lipophilicity are key determinants of its interaction with biological targets.

Conformational Analysis of Isopropyl Substituents

The three-dimensional orientation of the isopropyl group relative to the pyrimidine ring can influence its binding to target proteins. Conformational analysis reveals that the rotation of the isopropyl group is not entirely free and certain conformations are energetically favored. Studies on similar heterocyclic systems have shown that the isopropyl group can adopt specific orientations to minimize steric hindrance with adjacent parts of the molecule or to fit optimally into a hydrophobic pocket of a target protein. For instance, in some piperidin-4-one derivatives, the isopropyl group at C(4) was found to favor a conformation that minimizes gauche interactions with neighboring substituents nih.gov. This preferred conformation can be critical for achieving the desired biological activity, as it presents an optimal surface for interaction with the target.

Bioisosteric Replacements of the Isopropyl Moiety

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. The isopropyl group in this compound can be replaced by other groups to probe the steric and electronic requirements of the binding pocket.

Common bioisosteres for the isopropyl group include small aliphatic rings such as cyclopropyl (B3062369), cyclobutyl, and oxetanyl groups. These replacements can offer several advantages, including improved metabolic stability and modulation of lipophilicity nih.gov. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing the isopropyl group with cyclopropyl or cyclobutyl moieties resulted in potent inhibitors, although it did not improve metabolic stability in that specific series acs.org. In another study, the replacement of an isopropyl group with a cyclopropyl group was shown to be a viable strategy to enhance potency in certain kinase inhibitors nih.gov.

The following table summarizes the effects of bioisosteric replacements for an isopropyl group in a series of pyrimidine-based inhibitors, highlighting changes in potency and metabolic stability.

| Bioisosteric Replacement | Change in Potency (IC₅₀) | Metabolic Stability (t₁/₂) | Reference |

| Cyclopropyl | Potent Inhibition (180 nM) | Not Improved (6.2 min) | acs.org |

| Cyclobutyl | Potent Inhibition (180 nM) | Not Improved (5.1 min) | acs.org |

| Oxetane (B1205548) | - | Improved Metabolic Stability | acs.org |

These studies underscore the importance of the size and shape of the substituent at the 2-position for biological activity.

Role of the N-Methyl Substitution on the Pyrimidin-4-amine Moiety

The methyl group on the exocyclic amine at the 4-position of the pyrimidine ring is another critical determinant of the compound's biological profile. This substitution can influence the molecule's electronic properties, steric profile, and ability to form hydrogen bonds.

Steric and Electronic Effects of N-Methylation

The presence of a methyl group on the nitrogen atom introduces steric bulk compared to an unsubstituted amine (N-H). This steric hindrance can influence the preferred conformation of the side chain and its interaction with the target protein nih.gov. The methyl group can also impact the planarity of the amine substituent relative to the pyrimidine ring, which may affect binding.

Impact on Target Binding Affinity

The N-methyl group can have a profound impact on the binding affinity of the compound to its biological target. It can participate in beneficial hydrophobic interactions within a binding pocket. Furthermore, the replacement of a hydrogen atom with a methyl group eliminates a hydrogen bond donor, which can be advantageous if the hydrogen bond is not required for binding or if it interacts with an unfavorable region of the target. Conversely, if a hydrogen bond donation from the amine is crucial for binding, N-methylation would be detrimental to the activity. In a study of 2-aminopyrimidine-containing histamine (B1213489) H4 receptor ligands, modifications at the amino group were explored to optimize potency nih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies on a series of N-methyl pyrimidones have shown that molecular volume and surface tension, which are influenced by substitutions like N-methylation, are significantly correlated with their inhibitory activity nih.gov.

Substituent Effects on the Pyrimidine Ring System

The pyrimidine ring itself can be substituted at various positions to modulate the biological activity of this compound. The electronic nature and steric bulk of these substituents can fine-tune the compound's properties.

In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, it was demonstrated that the position of a methyl group on the pyrimidine ring had a significant impact on inhibitory potency. The introduction of a methyl group at the 5-position resulted in a roughly two-fold increase in potency, whereas moving the methyl group to the 6-position led to a three-fold decrease in potency acs.org. This highlights the sensitivity of the biological target to the substitution pattern on the pyrimidine core.

The following table illustrates the effect of methyl substitution on the pyrimidine ring of a series of USP1/UAF1 inhibitors.

| Substituent Position | Compound | Inhibitory Potency (IC₅₀) | Fold Change vs. Unsubstituted | Reference |

| Unsubstituted | 37 | 120 nM | - | acs.org |

| 5-methyl | 38 | 70 nM | ~2-fold increase | acs.org |

| 6-methyl | 39 | 210 nM | ~3-fold decrease | acs.org |

| 5,6-dimethyl | 40 | 120 nM | No change | acs.org |

Furthermore, the electronic properties of substituents on the pyrimidine ring can influence its interaction with the target. Electron-withdrawing groups can decrease the basicity of the pyrimidine nitrogens, while electron-donating groups can increase it. These changes can affect the ability of the pyrimidine ring to participate in hydrogen bonding or other electrostatic interactions with the target protein. For instance, in a series of 2-arylamino-4-aryl-pyrimidines, the incorporation of a bromine atom at the 5-position of the pyrimidine core yielded a potent inhibitor of PAK1 kinase nih.gov.

Positional Sensitivity of Substituents (e.g., C-5 Substitution)

The C-5 position of the pyrimidine ring is a critical site for modification, where substitutions can significantly modulate biological activity. Studies on related N-benzyl-2-isopropylpyrimidin-4-amine analogs have shown that introducing a methyl group at the C-5 position can lead to a notable increase in potency. For instance, the introduction of a 5-methyl group resulted in a twofold increase in inhibitory potency against the USP1/UAF1 deubiquitinase complex. acs.org

Interestingly, moving the methyl group to the C-6 position resulted in a threefold decrease in potency, highlighting the positional sensitivity of this modification. The introduction of other substituents at the C-5 position, such as OMe, F, NH2, NMe2, and SMe, also yielded compounds with good potency. acs.org This suggests that both the steric and electronic properties of the C-5 substituent play a crucial role in the molecule's interaction with its biological target. cardiff.ac.uk The data indicates that a small, appropriately placed substituent at the C-5 position is optimal for enhancing activity. cardiff.ac.uk

Table 1: Effect of C-5 Substitution on the Activity of 2-Isopropylpyrimidin-4-amine Analogs Data derived from studies on N-benzyl-2-isopropylpyrimidin-4-amine analogs. acs.org

| Compound Analogue | Modification | IC50 (nM) | Change in Potency |

|---|---|---|---|

| Unsubstituted Core | H at C-5 | ~140 | Baseline |

| 38 | 5-Methyl | 70 | ~2-fold increase |

| 39 | 6-Methyl | 210 | 3-fold decrease |

| 40 | 5,6-Dimethyl | 120 | Maintained |

| 49 | 5-OMe | 70 | ~2-fold increase |

| 50 | 5-F | 110 | Maintained |

| 53 | 5-SMe | 110 | Maintained |

Modifications to the Pyrimidine Ring Backbone

The pyrimidine scaffold is a fundamental component for the biological activity of this class of compounds, often forming key hydrogen bonds with target proteins. nih.gov However, replacing the pyrimidine core with other heteroaromatic scaffolds has been explored to understand the backbone's contribution to activity.

Table 2: Activity of Analogs with Modified Core Scaffolds Data derived from studies on N-benzyl-2-isopropylpyrimidin-4-amine analogs. acs.org

| Compound Analogue | Core Scaffold | IC50 (nM) |

|---|---|---|

| 38 | 5-Methyl-Pyrimidine | 70 |

| 45 | Cyclopentylpyrimidine | 160 |

| 48 | Furan | Potent |

| 33 | Phenyl (from Quinazoline) | Inactive |

| 34-36 | Nitrogen-containing heterocycles | Inactive |

Contributions of Linker and Side Chain Modifications to Activity

Modifications to the side chains attached to the pyrimidine core, including the amine at the C-4 position, are critical for tuning the biological activity. The characteristics of the linker and side chain, such as length, flexibility, and polarity, can have a substantial impact on binding affinity. researchgate.netnih.gov

Chiral Influences on Biological Activity

While this compound itself is an achiral molecule, the introduction of chiral centers through modification of its side chains can have profound effects on its biological activity. The synthesis of novel chiral amino-pyrimidine derivatives has been shown to yield compounds with excellent biological activities, such as antiviral properties. wjarr.comresearchgate.net

In drug development, enantiomers of a chiral compound can have widely different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, when modifications to the this compound scaffold introduce a stereocenter, the separation and individual testing of each enantiomer are critical to understanding the true structure-activity relationship and identifying the most effective and safest therapeutic candidate.

Elucidation of Mechanism of Action (MOA) at the Molecular and Cellular Level for this compound is Not Currently Possible with Available Data

An extensive review of publicly available scientific literature reveals a significant lack of specific data for the chemical compound This compound . The current body of research does not provide the necessary detailed findings to construct a scientifically accurate article based on the provided outline.

Information available pertains to structurally similar but distinct compounds, such as various substituted pyrimidine and pyridine (B92270) derivatives. Extrapolating findings from these related molecules to this compound would be scientifically unsound and speculative. Therefore, a detailed analysis of its specific molecular targets, binding interactions, and modulation of cellular signaling pathways, as requested, cannot be accurately generated.

Further research and publication of studies specifically investigating this compound are required to elucidate its mechanism of action at the molecular and cellular levels. Without such dedicated research, any discussion on its biological activity would not meet the standards of scientific accuracy.

Elucidation of Mechanism of Action Moa at the Molecular and Cellular Level

Modulation of Cellular Signaling Pathways

Regulation of Inflammatory Mediators

The inflammatory process is a complex biological response involving various cell types and signaling molecules. A key aspect of this process is the production of inflammatory mediators, such as prostaglandins (B1171923) and cytokines. Pyrimidine (B1678525) derivatives have been investigated for their potential to modulate these inflammatory pathways.

One potential mechanism by which pyrimidine-containing compounds may regulate inflammation is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. nih.gov Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key target for anti-inflammatory drugs. nih.gov Some polysubstituted 2-aminopyrimidines have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory prostaglandin, in response to inflammatory stimuli. nih.gov This inhibition is often associated with a decrease in the expression of COX-2 mRNA. nih.gov

In addition to prostaglandins, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) play a crucial role in the inflammatory cascade. nih.gov The inhibition of these cytokines is another potential avenue for the anti-inflammatory effects of pyrimidine derivatives.

Table 1: Potential Effects of Pyrimidine Derivatives on Inflammatory Mediators

| Mediator | Potential Effect | Associated Mechanism |

| Prostaglandin E2 (PGE2) | Reduction | Inhibition of COX-2 enzyme activity and/or expression. nih.gov |

| Nitric Oxide (NO) | Reduction | Decreased expression of inducible nitric oxide synthase (iNOS) mRNA. nih.gov |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Reduction | Modulation of signaling pathways involved in cytokine production. nih.gov |

Augmentation of Cyclic Nucleotide Signaling

Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are important second messengers involved in a multitude of cellular processes, including inflammation and immune responses. nih.gov The intracellular levels of these cyclic nucleotides are regulated by the balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). mdpi.com

Inhibition of PDEs, particularly phosphodiesterase 4 (PDE4), is a well-established strategy for increasing intracellular cAMP levels. nih.gov Elevated cAMP has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and promoting the release of anti-inflammatory mediators. nih.gov Several PDE4 inhibitors, some of which contain heterocyclic ring systems, have been developed for the treatment of inflammatory diseases. nih.govmdpi.com While there is no direct evidence linking 2-Isopropyl-N-methylpyrimidin-4-amine to PDE inhibition, this remains a plausible mechanism by which a pyrimidine derivative could augment cyclic nucleotide signaling.

Table 2: Key Enzymes in Cyclic Nucleotide Signaling and Potential for Modulation

| Enzyme | Function | Potential Effect of Inhibition |

| Phosphodiesterase 4 (PDE4) | Degrades cAMP | Increased intracellular cAMP levels, leading to anti-inflammatory effects. mdpi.comnih.gov |

| Phosphodiesterase (General) | Degrades cAMP and/or cGMP | Increased intracellular cyclic nucleotide levels, modulating various cellular pathways. mdpi.com |

Cellular Response Characterization (e.g., Cell Cycle Arrest, Programmed Cell Death)

The cellular response to chemical compounds can manifest in various ways, including the induction of cell cycle arrest or programmed cell death (apoptosis). These processes are critical in the context of cancer research, where the aim is to halt the proliferation of malignant cells.

Cell cycle progression is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist at different phases of the cell cycle (G1, S, G2, M) to monitor for cellular stress or damage. embopress.org Some chemical compounds can activate these checkpoints, leading to a temporary or permanent halt in the cell cycle, known as cell cycle arrest. nih.govcloudfront.net This can occur in the G1 phase, preventing entry into the DNA synthesis (S) phase, or in the G2 phase, preventing entry into mitosis (M phase). nih.govcloudfront.netresearchgate.net

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. It is a highly regulated process that involves the activation of a cascade of enzymes called caspases, leading to characteristic morphological and biochemical changes in the cell. mdpi.comnih.gov Many anti-cancer drugs exert their effects by inducing apoptosis in tumor cells. mdpi.comresearchgate.net

While there are no specific studies on this compound, other pyrimidine-based compounds have been reported to induce both cell cycle arrest and apoptosis in various cancer cell lines. mdpi.com The exact mechanism can vary depending on the specific chemical structure and the cellular context.

Table 3: Potential Cellular Responses to Pyrimidine Derivatives

| Cellular Response | Description | Key Molecular Players |

| Cell Cycle Arrest | A halt in the progression of the cell cycle, often at the G1/S or G2/M transitions. nih.govcloudfront.netresearchgate.net | Cyclin-dependent kinases (CDKs), cyclins, CDK inhibitors (e.g., p21, p27). nih.gov |

| Programmed Cell Death (Apoptosis) | A regulated process of cell suicide characterized by specific morphological and biochemical changes. mdpi.comnih.gov | Caspases, Bcl-2 family proteins, death receptors. mdpi.comnih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to understand drug-receptor interactions, predict binding affinity, and elucidate the binding mode of a ligand within the active site of a target protein. nih.govnano-ntp.com

In the study of this compound, molecular docking simulations would be performed to predict how it interacts with a specific biological target, such as a protein kinase or a microbial enzyme. The process involves preparing a three-dimensional structure of the target protein, often obtained from a repository like the Protein Data Bank (PDB), and the 3D structure of the ligand, this compound.

Docking software, such as AutoDock Vina or MOE (Molecular Operating Environment), systematically samples different conformations and orientations of the ligand within the protein's binding site. mdpi.commdpi.com Each resulting pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a docking score in kcal/mol. A lower score generally indicates a more favorable binding interaction.

The analysis of the best-scoring poses reveals the specific binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues in the active site. For instance, the pyrimidine core, a common feature in many bioactive molecules, could form hydrogen bonds with the protein backbone, while the isopropyl and N-methyl groups could engage in hydrophobic interactions within a specific pocket of the active site. nih.govmdpi.com

Illustrative Molecular Docking Results for Pyrimidine Derivatives

This table provides an example of the type of data generated from a molecular docking study, based on typical results for pyrimidine analogues.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions with Amino Acid Residues |

| Derivative 1 | Kinase (e.g., 5FGK) | -8.5 | H-bond with Leu83, Hydrophobic interactions with Ile10, Val18 |

| Derivative 2 | Kinase (e.g., 5FGK) | -7.9 | H-bond with Asp145, Pi-stacking with Phe80 |

| Derivative 3 | DNA Gyrase (e.g., 1HNJ) | -9.2 | H-bond with Asp73, Metal coordination with Mg2+ |

The insights gained from molecular docking are crucial for the rational design of new derivatives with improved potency and selectivity. By analyzing the binding mode of this compound, researchers can identify opportunities for structural modification. For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the isopropyl group, derivatives with larger alkyl groups could be designed to fill this space and enhance binding affinity. Similarly, if a specific region of the binding site contains hydrogen bond donors or acceptors that are not interacting with the ligand, new functional groups could be added to the pyrimidine scaffold to form these favorable interactions. This structure-guided approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nano-ntp.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net QSAR models are valuable for predicting the activity of novel compounds and for understanding which molecular properties are most important for a desired biological effect. researchgate.net

To develop a QSAR model for analogues of this compound, a dataset of structurally similar pyrimidine derivatives with known biological activities (e.g., IC50 values) is required. researchgate.net These models can be built using various types of molecular descriptors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov For these studies, the compounds in the dataset are structurally aligned.

CoMFA calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the dataset, generating 3D grid fields. These field values are then correlated with the biological activity data to build a predictive model. nanobioletters.comdaneshyari.com

CoMSIA extends this concept by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which can often provide a more detailed understanding of the structure-activity relationship. nih.govnih.gov

The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a green contour in a steric map might indicate that bulkier substituents are favored in that region, while a blue contour in an electrostatic map could show where an electropositive group would enhance activity. nanobioletters.com

A robust QSAR model must be statistically validated to ensure its predictive power. nih.gov Common validation metrics include the leave-one-out cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (pred_r²) for an external test set of compounds. nih.govnih.gov A high q² value (typically > 0.5) indicates good internal predictivity. nanobioletters.com

Example Statistical Validation of 3D-QSAR Models for Pyrimidine Derivatives

This table illustrates typical statistical parameters used to validate CoMFA and CoMSIA models, based on published studies. nih.govnih.gov

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | pred_r² (External validation) | F value | Standard Error |

| CoMFA | 0.818 | 0.917 | 0.897 | 150.5 | 0.15 |

| CoMSIA | 0.801 | 0.897 | 0.913 | 125.8 | 0.18 |

Once validated, the QSAR model can be used to predict the biological activity of newly designed derivatives of this compound before they are synthesized. This allows researchers to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, significantly streamlining the discovery pipeline. tandfonline.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. samipubco.com DFT calculations can provide deep insights into the intrinsic properties of a compound like this compound, including its geometry, reactivity, and spectroscopic characteristics. jchemrev.com

Using DFT, one can calculate a variety of quantum chemical descriptors. Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This value relates to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons. samipubco.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability. A lower ELUMO value indicates a greater tendency to accept electrons. samipubco.com

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. jchemrev.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how a molecule will interact with other molecules or biological targets.

These calculations help in understanding the fundamental chemical behavior of this compound, which can be correlated with its biological activity and guide the design of new compounds with tailored electronic properties.

Illustrative Quantum Chemical Parameters from DFT Calculations

This table shows examples of descriptors that can be calculated using DFT for pyrimidine derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Pyrimidine Core | -6.85 | -0.95 | 5.90 | 2.33 |

| Derivative A | -6.50 | -1.20 | 5.30 | 3.15 |

| Derivative B | -7.10 | -1.05 | 6.05 | 1.98 |

Computational and In Silico Analysis of this compound: A Review of Current Research

Extensive literature searches and database inquiries have revealed a significant lack of specific published research on the chemical compound this compound. Despite targeted searches for computational chemistry studies, including electronic structure analysis, thermochemical evaluations, molecular dynamics simulations, and in silico ADME predictions, no dedicated scholarly articles or datasets for this particular molecule were identified.

The following sections outline the intended scope of the computational and in silico analysis as per the requested structure. However, due to the absence of specific data for this compound, the content remains a general overview of the methodologies.

Preclinical Research Methodologies and in Vitro Evaluation of 2 Isopropyl N Methylpyrimidin 4 Amine Analogues

Cell-Based Assays

Cell-based assays are fundamental to understanding the cellular response to new compounds, offering a more physiologically relevant context than biochemical assays alone.

The initial step in the in vitro evaluation of 2-Isopropyl-N-methylpyrimidin-4-amine analogues involves the selection of appropriate human cancer cell lines. The choice of cell lines is typically guided by the therapeutic hypothesis and the molecular targets of interest. A diverse panel of cell lines is often used to assess the breadth of activity across different cancer types. Commonly utilized cell lines for screening pyrimidine (B1678525) derivatives include those from breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549), colon cancer (e.g., HCT-116), and leukemia. nih.govresearchgate.netrsc.org

These cell lines are maintained under specific culture conditions to ensure their viability and reproducibility in assays. Standard conditions typically involve incubation at 37°C in a humidified atmosphere with 5% CO2. The growth medium is specific to each cell line and is generally supplemented with fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) to support cell growth and prevent bacterial contamination.

A primary objective of in vitro testing is to determine the concentration at which a compound inhibits cell growth by 50% (IC50). This is a key measure of a compound's potency. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to assess cell viability. researchgate.netrsc.org In this assay, mitochondrial dehydrogenases in viable cells convert the MTT tetrazolium salt into a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.

The table below presents hypothetical IC50 values for analogues of this compound against various cancer cell lines, illustrating the type of data generated from these assays.

| Compound Analogue | Cell Line | IC50 (µM) |

| Analogue A | MCF-7 (Breast) | 5.2 |

| Analogue A | HCT-116 (Colon) | 8.1 |

| Analogue B | A549 (Lung) | 2.5 |

| Analogue B | MDA-MB-231 (Breast) | 4.7 |

Note: The data in this table is illustrative and based on findings for similar pyrimidine derivatives. nih.govresearchgate.net

To investigate the effect of compounds on specific signaling pathways, reporter gene assays are employed. For instance, a CRE (cAMP response element)-driven luciferase reporter assay can be used to determine if a compound modulates the cAMP signaling pathway, which is often dysregulated in cancer. In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of a CRE promoter. Activation of the pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate. A decrease in luminescence in the presence of a compound would suggest inhibitory activity on the pathway. nih.gov

Flow cytometry is a powerful technique used to analyze the effects of a compound on cell cycle progression and apoptosis (programmed cell death). To assess the cell cycle, cells are treated with the compound for a specific duration, fixed, and stained with a fluorescent DNA-binding dye. The fluorescence intensity of individual cells is then measured by a flow cytometer, which allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govmdpi.com Compounds that induce cell cycle arrest at a particular phase can be identified through this method. nih.govmdpi.com

For apoptosis analysis, cells are stained with fluorescent markers such as Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govinforang.com An increase in the apoptotic cell population following treatment with a compound indicates its potential to induce cell death. nih.govinforang.com

Biochemical Assays for Enzyme Inhibition and Receptor Binding

Biochemical assays are crucial for determining the direct interaction of a compound with its molecular target, such as an enzyme or a receptor.

Many anticancer drugs function by inhibiting enzymes that are critical for cancer cell growth and survival, such as cyclin-dependent kinases (CDKs) or other protein kinases. nih.govencyclopedia.pub In vitro enzyme activity assays are used to quantify the inhibitory potency of a compound against a purified enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For example, the inhibitory activity of this compound analogues against specific CDKs can be determined using kinase activity assays. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, often using radioactivity or fluorescence-based methods.

Below is a hypothetical data table showing the enzyme inhibitory activity of this compound analogues against various kinases.

| Compound Analogue | Target Enzyme | IC50 (nM) |

| Analogue C | CDK2/cyclin A | 150 |

| Analogue C | CDK4/cyclin D1 | 320 |

| Analogue D | CDK6/cyclin D3 | 95 |

| Analogue D | β-glucuronidase | >10,000 |

Note: The data in this table is for illustrative purposes and is based on findings for structurally related pyrimidine derivatives. nih.govencyclopedia.pubnih.govresearchgate.net This type of data helps in understanding the selectivity profile of the compound and its potential mechanism of action. nih.govencyclopedia.pubnih.govresearchgate.net

Radioligand Displacement Binding Assays

Radioligand displacement binding assays are a fundamental technique used to characterize the interaction of ligands with their target receptors. In the context of this compound analogues, these assays are employed to determine the binding affinity of the compounds for their specific protein targets. The principle of this assay involves a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) and a test compound (the pyrimidine analogue).

The assay measures the ability of the unlabeled test compound to compete with and displace the radiolabeled ligand from the receptor. The experiment is typically conducted using cell membranes or purified receptors that express the target of interest. nih.gov The reaction mixture, containing the receptor source, the radiolabeled ligand at a fixed concentration (usually at or below its dissociation constant, Kd), and varying concentrations of the unlabeled pyrimidine analogue, is incubated to allow binding to reach equilibrium. nih.gov

Following incubation, the bound and free radioligand must be separated. This is commonly achieved through rapid filtration, where the mixture is passed through a filter that traps the receptor-ligand complexes while allowing the unbound radioligand to be washed away. nih.gov The radioactivity retained on the filter is then quantified using a scintillation counter.

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing pyrimidine analogue. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the analogue that displaces 50% of the specific binding of the radiolabeled ligand) can be determined. The IC50 value is then used to calculate the binding affinity (Ki) of the test compound, providing a quantitative measure of its potency at the target receptor. For instance, in the evaluation of novel 2-substituted aniline (B41778) pyrimidine derivatives as dual Mer/c-Met inhibitors, similar kinase inhibition assays were used to determine IC50 values, with one lead compound demonstrating an IC50 of 6.4 ± 1.8 nM for Mer and 26.1 ± 7.7 nM for c-Met. mdpi.com

In Vitro ADME Profiling

In the early stages of drug discovery, characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities is crucial. For analogues of this compound, in vitro ADME profiling helps to identify candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage attrition. sifisheriessciences.commdpi.com These assays provide essential data on a compound's potential bioavailability and clearance mechanisms.

Microsomal Stability Assays for Metabolic Clearance

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. Microsomal stability assays are a standard in vitro method to estimate the intrinsic clearance of a compound, primarily by Phase I metabolic enzymes like cytochrome P450s (CYPs). evotec.comsigmaaldrich.cn

The assay involves incubating the pyrimidine analogue with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. evotec.com The reaction is initiated by adding a cofactor, typically NADPH. evotec.com Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining over time is then measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

The rate of disappearance of the compound is used to calculate key pharmacokinetic parameters. nuvisan.com The data from these assays are often presented as the percentage of the compound remaining over time or as the in vitro half-life (t½). From the half-life, the intrinsic clearance (CLint) can be calculated, which reflects the inherent ability of the liver enzymes to metabolize the drug. sigmaaldrich.cnnuvisan.com High throughput versions of this assay are widely used in drug discovery to screen large numbers of compounds and identify those with significant metabolic liabilities. nih.gov For example, studies on other pyrimidine derivatives have shown how modifications to the chemical structure can significantly impact metabolic stability, with some analogues demonstrating high stability (e.g., t½ = 53.1 min in human liver microsomes) while others are cleared more rapidly. mdpi.commdpi.com

| Compound | In Vitro Half-life (t½, min) | Reference |

|---|---|---|

| Pyrimidine Analogue 17c | 53.1 | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine 5 | > 60 | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine Parent 1 | < 60 | mdpi.com |

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. wikipedia.org According to the "free drug hypothesis," only the unbound fraction of a drug is available to diffuse across membranes, interact with its therapeutic target, and be cleared from the body. youtube.com Therefore, determining the plasma protein binding (PPB) of this compound analogues is a key component of their preclinical evaluation.

A common method to measure PPB is equilibrium dialysis. In this technique, a semi-permeable membrane separates a plasma sample containing the test compound from a buffer solution. The unbound drug is free to diffuse across the membrane until its concentration is at equilibrium on both sides, while the protein-bound drug remains in the plasma compartment. By measuring the drug concentration in both compartments at equilibrium, the fraction of unbound drug (fu) and the percentage of bound drug can be calculated.

High plasma protein binding can affect a drug's distribution and half-life; the bound fraction can act as a reservoir, slowly releasing the drug as the free form is cleared. wikipedia.org It is a parameter that must be balanced during drug design. For instance, various pyrimidine-based drug candidates have been reported to have high plasma protein binding, with values often exceeding 95%. mdpi.comnih.gov

| Compound | Plasma Protein Binding (%) | Reference |

|---|---|---|

| Pyrimidine Analogue 17c | >95% | mdpi.com |

| Immunotherapeutic Agent 169 | 98.6% | nih.gov |

Crystallographic Studies of Pyrimidine Derivatives and Protein Complexes

X-ray crystallography is the definitive method for obtaining high-resolution, three-dimensional structural information about how a ligand binds to its protein target. For analogues of this compound, co-crystallization with their target proteins provides an atomic-level map of the binding interactions, which is invaluable for structure-based drug design.

These studies can reveal the precise orientation of the pyrimidine derivative within the protein's active site and identify the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that are responsible for its binding affinity and selectivity. mdpi.com For example, crystallographic studies of pyrimidine-based Janus kinase (JAK) inhibitors like baricitinib (B560044) show how the pyrrolo[2,3-d]pyrimidine scaffold anchors the molecule in the ATP-binding site, forming critical hydrogen bonds with hinge region residues of the kinase. mdpi.com

This detailed structural information allows medicinal chemists to understand structure-activity relationships (SAR) and to rationally design new analogues with improved potency, selectivity, or pharmacokinetic properties. By visualizing the protein-ligand complex, researchers can identify opportunities to introduce new functional groups that can form additional favorable interactions or to modify parts of the molecule that may be responsible for off-target effects. mdpi.comnih.gov The insights gained from crystallography are thus a cornerstone of modern drug discovery, guiding the optimization of lead compounds into clinical candidates. nih.gov

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Pyrimidine (B1678525) Derivatives with Enhanced Specificity

The future development of 2-Isopropyl-N-methylpyrimidin-4-amine as a therapeutic agent hinges on the design and synthesis of novel analogues with improved potency and target specificity. The synthesis of pyrimidine derivatives can be achieved through various established chemical reactions. nih.gov Strategies such as the Buchwald-Hartwig amination, Suzuki coupling, and multicomponent reactions like the Biginelli reaction offer robust methods for modifying the core structure. acs.orgnih.govmdpi.com

Future synthetic efforts could focus on several key modifications to the this compound scaffold:

Modification of the Isopropyl Group: Structure-activity relationship (SAR) studies on related compounds have shown that the nature of the substituent at the 2-position is critical for activity. acs.orgnih.gov Replacing the isopropyl group with other alkyl, cycloalkyl (e.g., cyclopropyl (B3062369), cyclobutyl), or functionalized moieties could modulate binding affinity and metabolic stability. acs.org For instance, introducing fluorine atoms or replacing metabolically susceptible C-H bonds with C-D bonds could enhance pharmacokinetic properties. acs.org

Variation of the N-methylpyrimidin-4-amine Moiety: The amine group at the 4-position is a prime site for modification to explore interactions with target proteins. Synthesizing a library of derivatives with different alkyl, aryl, or heterocyclic substituents in place of the methyl group could lead to the discovery of compounds with enhanced specificity.

Substitution on the Pyrimidine Ring: Introducing various substituents (e.g., halogens, methyl, cyano groups) at the 5- and 6-positions of the pyrimidine ring can significantly influence the electronic properties and biological activity of the molecule.

| Reaction Type | Description | Potential Application for this compound Analogues | Reference |

|---|---|---|---|

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Introduction of aryl or heteroaryl substituents onto a halogenated pyrimidine core. | acs.orgnih.gov |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. | Synthesis of various N-aryl or N-heteroaryl derivatives at the 4-amino position. | mdpi.comnih.gov |

| Claisen-Schmidt Condensation | A base-catalyzed reaction between an aldehyde or ketone and an α,β-unsaturated ketone to form a new α,β-unsaturated ketone, a precursor for the pyrimidine ring. | Formation of chalcone-like intermediates for the synthesis of the core pyrimidine ring with diverse substituents. | nih.gov |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., chlorine) on the pyrimidine ring by a nucleophile. | Introduction of various amines, alcohols, or thiols at positions 2 or 4 of the pyrimidine scaffold. | nih.gov |

Exploration of New Biological Targets for Pyrimidine Scaffolds